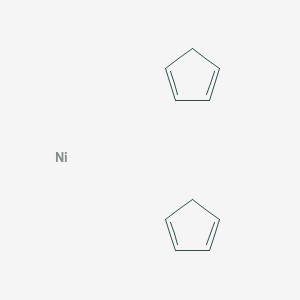

Nickelocene

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickelocene can be synthesized through several methods. One common method involves the deprotonation of cyclopentadiene with ethylmagnesium bromide, followed by the addition of anhydrous nickel(II) acetylacetonate . Another modern synthesis method entails treating anhydrous sources of nickel(II) chloride with sodium cyclopentadienyl .

Industrial Production Methods: Industrial production of bis(cyclopentadienyl)nickel(II) typically involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are carefully controlled to prevent oxidation and degradation of the product.

Analyse Des Réactions Chimiques

Types of Reactions: Nickelocene undergoes various chemical reactions, including:

Oxidation: It can react with oxidizing agents to form nickel(III) or nickel(IV) compounds.

Reduction: It can be reduced to nickel(0) compounds.

Substitution: It can undergo substitution reactions where one or both cyclopentadienyl rings are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and halogens.

Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.

Substitution: Ligands such as phosphines or carbonyls can be used under inert atmosphere conditions.

Major Products:

Oxidation: Nickel(III) or nickel(IV) oxides.

Reduction: Nickel(0) complexes.

Substitution: Various nickel-ligand complexes.

Applications De Recherche Scientifique

Chemistry: Nickelocene is used as a precursor for the synthesis of other nickel compounds and as a catalyst in organic synthesis reactions, such as cross-coupling reactions (e.g., Suzuki and Stille reactions) .

Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives and complexes are studied for potential use in medicinal chemistry and as antimicrobial agents .

Industry: In industry, bis(cyclopentadienyl)nickel(II) is used in chemical vapor deposition (CVD) processes to produce nickel films and coatings. It is also used in the preparation of carbon nanotubes and graphene .

Mécanisme D'action

The mechanism of action of bis(cyclopentadienyl)nickel(II) involves its ability to form stable complexes with various ligands. The nickel center can undergo oxidation and reduction, facilitating electron transfer reactions. The cyclopentadienyl rings provide stability and allow for the formation of sandwich-like structures, which are crucial for its catalytic activity .

Comparaison Avec Des Composés Similaires

- Bis(cyclopentadienyl)cobalt(II)

- Bis(cyclopentadienyl)iron(II) (ferrocene)

- Bis(cyclopentadienyl)ruthenium(II)

Uniqueness: Nickelocene is unique due to its paramagnetic properties and its ability to form stable complexes with a wide range of ligands. Unlike ferrocene, which is diamagnetic, bis(cyclopentadienyl)nickel(II) exhibits paramagnetism due to its electronic structure .

Propriétés

Numéro CAS |

1271-28-9 |

|---|---|

Formule moléculaire |

C10H10Ni |

Poids moléculaire |

188.88 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;nickel(2+) |

InChI |

InChI=1S/2C5H5.Ni/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

Clé InChI |

KZPXREABEBSAQM-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni+2] |

SMILES canonique |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni+2] |

Point d'éclair |

39 °F (8-10% solution in toluene) (NTP, 1992) 39 °F (8-10% solution in toluene) |

melting_point |

340 to 343 °F (NTP, 1992) |

Key on ui other cas no. |

1271-28-9 |

Description physique |

Nickelocene is a dark liquid in an 8-10% solution in toluene. Insoluble in water. (NTP, 1992) Dark liquid in an 8-10% solution in toluene; [CAMEO] Dark green crystals; [Hawley] |

Pictogrammes |

Flammable; Irritant; Health Hazard |

Solubilité |

Insoluble (<1 mg/ml at 75 °F) (NTP, 1992) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of Bis(cyclopentadienyl)nickel(II) in materials science?

A1: Bis(cyclopentadienyl)nickel(II) is a versatile precursor in materials science. One prominent application is its use in the Atomic Layer Deposition (ALD) technique to fabricate thin films of nickel oxide (NiO) [, ]. These NiO films are particularly interesting for their potential as anode materials in thin-film lithium-ion batteries [, ]. The precise control offered by ALD allows for the deposition of uniform and highly dense NiO layers, significantly influencing the electrochemical performance of the batteries.

Q2: How does Bis(cyclopentadienyl)nickel(II) contribute to the development of lithium-ion battery technology?

A2: Research shows Bis(cyclopentadienyl)nickel(II) serves as a precursor for both nickel oxide (NiO) and more complex lithium-nickel-silicon oxide materials [, , ]. These materials are being explored as potential cathode materials in thin-film lithium-ion batteries. For instance, using ALD with Bis(cyclopentadienyl)nickel(II) and Lithium bis(trimethylsilyl)amide, researchers successfully deposited lithium-nickel-silicon oxide thin films [, ]. This approach allows for the controlled incorporation of silicon into the material, leading to enhanced electrochemical properties like increased discharge capacity [].

Q3: Can Bis(cyclopentadienyl)nickel(II) be utilized to synthesize nanomaterials, and if so, what are their potential benefits?

A3: Yes, Bis(cyclopentadienyl)nickel(II) serves as a valuable precursor for synthesizing nickel nanoclusters []. Using techniques like rapid quenching within a microplasma process, researchers have successfully produced ligand-free, unagglomerated nickel nanoclusters with controlled sizes []. This method offers a promising route for creating nanoclusters with well-defined sizes, which are highly sought after for applications in various fields like catalysis and energy conversion.

Q4: Does Bis(cyclopentadienyl)nickel(II) exhibit any catalytic activity, and what types of reactions are involved?

A4: Indeed, Bis(cyclopentadienyl)nickel(II) and its derivatives have been explored for their catalytic properties in proton reduction reactions []. Studies have demonstrated that thiolato-bridged cyclopentadienylnickel dimeric complexes, derived from Bis(cyclopentadienyl)nickel(II), can act as effective electrocatalysts for proton reduction using acetic acid as the proton source []. These complexes exhibit good catalytic activity, showcasing their potential in the development of efficient and cost-effective catalysts for energy conversion processes like hydrogen evolution.

Q5: Are there any studies on modifying the structure of Bis(cyclopentadienyl)nickel(II) to improve its properties?

A5: Research indicates that modifications to the Bis(cyclopentadienyl)nickel(II) structure can impact its properties and applications. For example, substituting the cyclopentadienyl rings with methylcyclopentadienyl ligands, as in Bis(methylcyclopentadienyl)nickel(II), can influence the growth rate and properties of NiO thin films during ALD []. Understanding the structure-property relationships of these derivatives is crucial for tailoring them for specific applications, such as optimizing the performance of thin-film batteries.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.